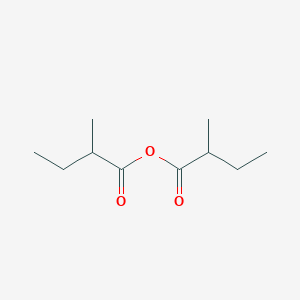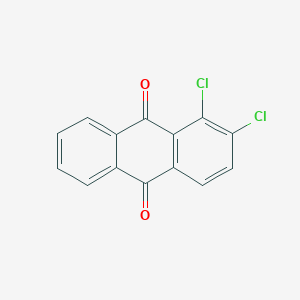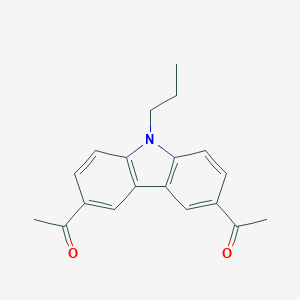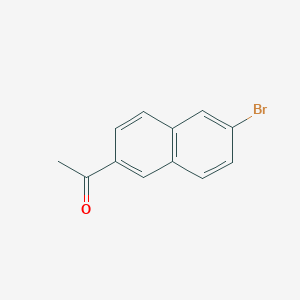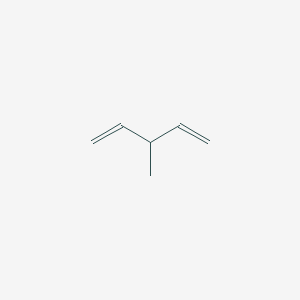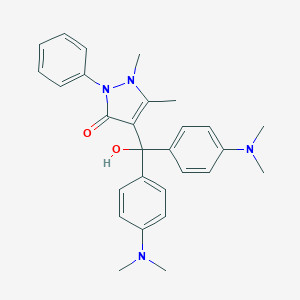
Chromopyrazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromopyrazol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. Chromopyrazol is a heterocyclic compound that contains both pyrazole and chromene moieties. It has been synthesized using various methods, and its unique structure has led to extensive research on its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of Chromopyrazol is not well understood, but it is believed to interact with various enzymes and receptors in the body. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Chromopyrazol has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspase enzymes.
Efectos Bioquímicos Y Fisiológicos
Chromopyrazol has been shown to have several biochemical and physiological effects. In particular, it has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. Chromopyrazol has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Chromopyrazol in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, one limitation is that its mechanism of action is not well understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on Chromopyrazol. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is its potential as a plant growth regulator and pesticide. Additionally, Chromopyrazol could be used as a building block for the synthesis of novel materials with unique properties.
In conclusion, Chromopyrazol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique structure and potential applications have led to extensive research on its mechanism of action, biochemical and physiological effects, and potential future directions. While there are still many unanswered questions about Chromopyrazol, its potential applications make it an exciting area of research in the scientific community.
Métodos De Síntesis
The synthesis of Chromopyrazol can be achieved using several methods, including the reaction of 3-aminopyrazole with chromone in the presence of a catalyst. Another method involves the reaction of 3-formylchromone with hydrazine hydrate and subsequent reaction with acetic anhydride. The synthesis of Chromopyrazol is a straightforward process and can be accomplished using readily available starting materials.
Aplicaciones Científicas De Investigación
Chromopyrazol has been studied extensively for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been used as a plant growth regulator and as a pesticide. In materials science, it has been used as a fluorescent probe and as a building block for the synthesis of novel materials.
Propiedades
Número CAS |
1433-81-4 |
|---|---|
Nombre del producto |
Chromopyrazol |
Fórmula molecular |
C28H32N4O2 |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C28H32N4O2/c1-20-26(27(33)32(31(20)6)25-10-8-7-9-11-25)28(34,21-12-16-23(17-13-21)29(2)3)22-14-18-24(19-15-22)30(4)5/h7-19,34H,1-6H3 |
Clave InChI |
ZXGDQOJRQLRPQQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)C)(C4=CC=C(C=C4)N(C)C)O |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)C)(C4=CC=C(C=C4)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



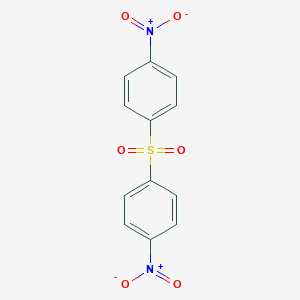
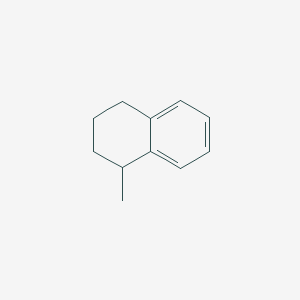
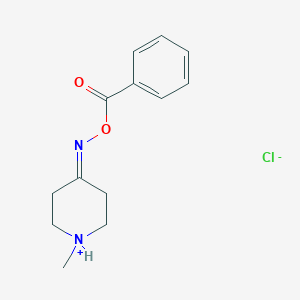
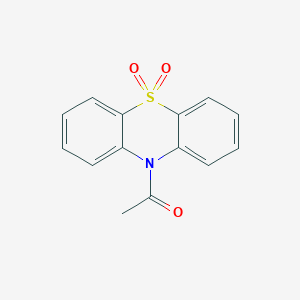
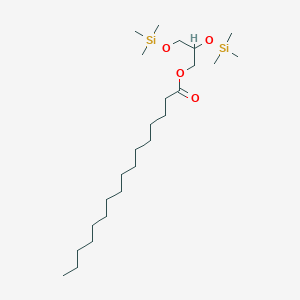

![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)

